4,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
4,5-DIMETHYL-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOPHENECARBOXAMIDE is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group is attached through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by the tetrahydrofuran moiety.
Industrial Production Methods
In an industrial setting, the production of 4,5-DIMETHYL-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOPHENECARBOXAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4,5-DIMETHYL-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOPHENECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE: Lacks the tetrahydrofuran moiety, resulting in different chemical and biological properties.
N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOPHENECARBOXAMIDE: Lacks the dimethyl substitution on the thiophene ring, affecting its reactivity and interactions.
Uniqueness
4,5-DIMETHYL-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOPHENECARBOXAMIDE is unique due to the presence of both dimethyl groups on the thiophene ring and the tetrahydrofuran moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO2S |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
4,5-dimethyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-11(16-9(8)2)12(14)13-7-10-4-3-5-15-10/h6,10H,3-5,7H2,1-2H3,(H,13,14) |
InChI Key |
DUTXUNRWJZUIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC2CCCO2)C |
solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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